Benzo(b)thiophene-3-methylamine, N-(2-chloroethyl)-N-ethyl-5-fluoro-, hydrochloride
Overview
Description
Benzo(b)thiophene-3-methylamine, N-(2-chloroethyl)-N-ethyl-5-fluoro-, hydrochloride is a chemical compound with the molecular formula C12H15ClFNS. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of a benzo(b)thiophene ring, a methylamine group, and a 2-chloroethyl-5-fluoro substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)thiophene-3-methylamine, N-(2-chloroethyl)-N-ethyl-5-fluoro-, hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of Benzo(b)thiophene-3-methylamine: This can be achieved through the reaction of benzo(b)thiophene with methylamine under specific conditions.
Introduction of the N-(2-chloroethyl)-N-ethyl group: This step involves the reaction of the intermediate with 2-chloroethylamine and ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Benzo(b)thiophene-3-methylamine, N-(2-chloroethyl)-N-ethyl-5-fluoro-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as sodium azide or potassium cyanide.
Major Products
Oxidation products: Sulfoxides and sulfones.
Reduction products: Amines and other reduced derivatives.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzo(b)thiophene-3-methylamine, N-(2-chloroethyl)-N-ethyl-5-fluoro-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzo(b)thiophene-3-methylamine, N-(2-chloroethyl)-N-ethyl-5-fluoro-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzo(b)thiophene-3-methylamine, N-benzyl-N-(2-chloroethyl)-5-fluoro-, hydrochloride
- Benzo(b)thiophene-3-methylamine, N-butyl-N-(2-chloroethyl)-, hydrochloride
Uniqueness
Benzo(b)thiophene-3-methylamine, N-(2-chloroethyl)-N-ethyl-5-fluoro-, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 5-fluoro group and the N-(2-chloroethyl)-N-ethyl moiety differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-N-ethyl-N-[(5-fluoro-1-benzothiophen-3-yl)methyl]ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNS.ClH/c1-2-16(6-5-14)8-10-9-17-13-4-3-11(15)7-12(10)13;/h3-4,7,9H,2,5-6,8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLQYDNUPSPJPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCl)CC1=CSC2=C1C=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2FNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168035 | |
Record name | Benzo(b)thiophene-3-methylamine, N-(2-chloroethyl)-N-ethyl-5-fluoro-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16584-09-1 | |
Record name | Benzo(b)thiophene-3-methylamine, N-(2-chloroethyl)-N-ethyl-5-fluoro-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016584091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene-3-methylamine, N-(2-chloroethyl)-N-ethyl-5-fluoro-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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